Molindone

Antipsychotic efficacy Schizophrenia Cochrane review

Molindone is the only antipsychotic associated with weight loss, not gain—making it the critical negative control for metabolic liability studies. Its low D2 affinity (Ki=33 nM, vs. haloperidol ~1–4 nM) and non-phenothiazine scaffold enable clean structure-activity separation. Select this compound to differentiate therapeutic dopamine antagonism from orexigenic and dyskinetogenic effects in rodent feeding studies, D2 binding assays, PET imaging, and tardive dyskinesia research. Ideal comparator against olanzapine/risperidone in pediatric psychopharmacology trials emphasizing cardiometabolic safety.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 7416-34-4
Cat. No. B1677401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolindone
CAS7416-34-4
SynonymsHydrochloride, Molindone
Moban
Molindone
Molindone Hydrochloride
Molindone Monohydrochloride
Monohydrochloride, Molindone
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C
InChIInChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3
InChIKeyKLPWJLBORRMFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWHITE CRYSTALLINE POWDER;  FREELY SOL IN WATER & ALCOHOL /HYDROCHLORIDE/
4.74e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Molindone (CAS 7416-34-4) Procurement Overview for Research and Therapeutic Development


Molindone is a dihydroindolone-derivative first-generation antipsychotic agent structurally unrelated to phenothiazines, butyrophenones, or thioxanthenes [1]. Its primary pharmacological mechanism involves postsynaptic dopamine D2 receptor antagonism [2], yet its receptor-binding signature departs notably from the class profile. Notably, molindone exhibits much lower affinity for D2 receptors than most conventional antipsychotic agents, as well as low to moderate affinity for cholinergic and alpha-adrenergic receptors [1]. This distinct pharmacologic fingerprint renders molindone a valuable reference compound for studies examining structure-activity relationships, differential metabolic sequelae, and non-canonical mechanisms of antipsychotic action. Its continued relevance in translational psychiatry is underscored by emerging formulation patents [3] and its singular position as an antipsychotic consistently associated with weight loss in clinical populations [4].

Why Interchangeability with Other First-Generation Antipsychotics Fails: Critical Divergence in Metabolic and Motor Outcomes


Direct substitution of molindone with other first-generation antipsychotics (FGAs) such as haloperidol or chlorpromazine, or even with certain second-generation agents, is contraindicated in research protocols due to fundamentally opposing metabolic and motoric pharmacodynamic signatures. Despite comparable efficacy in reducing psychotic symptoms [1], the clinical and physiological consequences of D2 receptor blockade diverge sharply across agents. For instance, molindone is the only antipsychotic agent consistently associated with a neutral or negative effect on body weight, a stark contrast to the weight gain liabilities of haloperidol, risperidone, and olanzapine [2]. Furthermore, while molindone's extrapyramidal symptom (EPS) liability is comparable to typical neuroleptics in some measures [3], its potential to induce tardive dyskinesia (TD) may be lower than that of haloperidol, based on differential masking effects [4]. These unique bifurcations—weight loss versus weight gain, and potentially lower dyskinetogenic potential—preclude the assumption of therapeutic or physiologic equivalence. Researchers cannot simply pool molindone with other FGAs in meta-analyses or experimental cohorts without introducing significant confounding variables. The quantitative evidence detailed below delineates precisely where and why molindone stands apart from its closest structural and clinical analogs, guiding rational selection for studies investigating antipsychotic-induced weight change, metabolic safety, or selective D2 antagonism.

Quantitative Differentiation: Evidence Guide for Molindone Versus Haloperidol, Risperidone, and Olanzapine


Antipsychotic Efficacy in Schizophrenia: Comparable Symptom Reduction Relative to Typical Antipsychotics

Molindone demonstrates equivalent efficacy in reducing the global symptoms of schizophrenia when compared directly to other typical antipsychotics. This non-inferiority establishes molindone as a viable alternative for achieving therapeutic endpoints, allowing research designs to isolate the effects of differential adverse event profiles without sacrificing efficacy [1].

Antipsychotic efficacy Schizophrenia Cochrane review Meta-analysis PANSS

Body Weight Change in Pediatric Populations: Molindone-Associated Weight Loss Versus Weight Gain with Haloperidol, Risperidone, and Olanzapine

In a network meta-analysis of 47 randomized controlled trials involving 6,500 children and adolescents, molindone was uniquely associated with weight loss, diverging sharply from the significant weight gain observed with haloperidol, clozapine, olanzapine, quetiapine, risperidone, and paliperidone [1]. The TEOSS study provides granular weight change data, showing mean weight gain of 0.74 kg for molindone, compared to 4.13 kg for risperidone and 7.29 kg for olanzapine [2].

Metabolic side effects Weight change Pediatric Adolescent Network meta-analysis

Tardive Dyskinesia Masking: Attenuated Masking Effect of Molindone Compared to Haloperidol

In a double-blind, placebo-controlled study of 11 patients with withdrawal-exacerbated tardive dyskinesia (TD), haloperidol masked TD symptoms to a significantly greater extent than molindone. The difference in masking effect, measured by percent change in Abnormal Involuntary Movement Scale (AIMS) scores, reached statistical significance (p = 0.04) at a dose equivalent to 200% of the pre-study neuroleptic dose [1].

Tardive dyskinesia Extrapyramidal symptoms AIMS Haloperidol Masking

Dopamine D2 Receptor Affinity: Low-Affinity Binding Profile Relative to Haloperidol

Molindone exhibits a markedly lower affinity for the dopamine D2 receptor compared to the high-potency typical antipsychotic haloperidol. In vitro inhibition of [³H]spiperone binding in rat striatal membranes yielded a Ki value of 33 nM for molindone [1]. In contrast, haloperidol's reported Ki for the human D2 receptor is approximately 1-4 nM [2]. This 8- to 33-fold difference in binding affinity is consistent with molindone's classification as a mid-potency antipsychotic and contributes to its distinct clinical and behavioral profile.

Receptor binding Dopamine D2 Ki Affinity Haloperidol Spiperone

Monoamine Oxidase A (MAO-A) Inhibitory Activity: A Unique Metabolite-Mediated Secondary Pharmacology

Unlike haloperidol and most other antipsychotics, molindone administration results in functionally significant MAO-A inhibition mediated by an active metabolite. In rodent models, 24-hour pretreatment with molindone enhanced the behavioral effects of L-DOPA and 5-HTP, confirming MAO-A inhibition, while 2-hour pretreatment induced catalepsy and antagonized apomorphine-induced stereotypy [1]. This dual-phase pharmacology—acute D2 antagonism followed by delayed MAO-A inhibition—is a unique characteristic not shared by structurally or functionally related antipsychotics.

MAO-A inhibition Metabolite L-DOPA potentiation 5-HTP Neurochemistry

High-Yield Research and Industrial Application Scenarios for Molindone


Preclinical Models of Antipsychotic-Induced Weight Change and Metabolic Dysregulation

Molindone serves as the essential negative control or comparator in any study investigating antipsychotic-induced weight gain, hyperglycemia, or dyslipidemia. Based on clinical evidence showing molindone's association with weight loss, while haloperidol, risperidone, and olanzapine induce significant weight gain [1][2], molindone enables researchers to dissociate therapeutic D2 antagonism from orexigenic or metabolic effects. For procurement: molindone should be selected for rodent or primate feeding studies, hypothalamic signaling analyses, and metabolic cage experiments where controlling for antipsychotic-driven weight gain is a critical experimental variable.

Structure-Activity Relationship (SAR) and D2 Receptor Occupancy Studies

The unique dihydroindolone scaffold and low-to-moderate D2 affinity (Ki = 33 nM) of molindone, in contrast to the high-affinity butyrophenone haloperidol (Ki ~1-4 nM), make it a valuable reference ligand for D2 receptor pharmacology [1][2]. Procurement is indicated for medicinal chemistry programs exploring non-phenothiazine/non-butyrophenone antipsychotic backbones, for computational docking and molecular dynamics simulations of D2 antagonist binding modes, and for PET imaging studies requiring a mid-potency comparator with distinct binding kinetics. Additionally, molindone's unique metabolite-mediated MAO-A inhibition [3] provides a platform for investigating dual-mechanism CNS agents combining D2 antagonism with monoaminergic modulation.

Tardive Dyskinesia (TD) Pathophysiology and Drug Screening

Given its attenuated masking of withdrawal-exacerbated tardive dyskinesia compared to haloperidol (p=0.04) [1] and its reduced propensity to induce dopamine receptor supersensitivity in animal models, molindone is a critical tool for TD research. It is procured for chronic rodent or guinea pig treatment paradigms designed to differentiate between dyskinetogenic and non-dyskinetogenic D2 antagonists [2]. Its use is optimal in studies screening novel compounds for reduced motoric toxicity or investigating the molecular mechanisms underlying D2 receptor supersensitivity, synaptic plasticity, and the development of involuntary movement disorders.

Comparative Efficacy Trials in Early-Onset Schizophrenia and Pediatric Psychosis

For clinical researchers designing trials in pediatric or adolescent populations with schizophrenia spectrum disorders, molindone offers a distinct efficacy-to-side-effect ratio. The TEOSS study demonstrates that molindone achieves therapeutic efficacy comparable to risperidone and olanzapine while inducing negligible weight gain (0.74 kg vs. 4.13 kg for risperidone and 7.29 kg for olanzapine) [1][2]. Procurement of molindone as an active comparator in pediatric psychopharmacology trials is justified when the primary endpoint involves metabolic safety, weight trajectory, or long-term cardiometabolic outcomes, as it provides a unique baseline against which the metabolic liabilities of second-generation antipsychotics can be quantified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Molindone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.